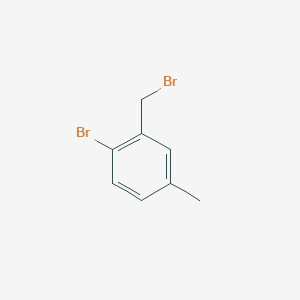

1-Bromo-2-(bromomethyl)-4-methylbenzene

説明

IUPAC Nomenclature and Systematic Identification

1-Bromo-2-(bromomethyl)-4-methylbenzene is systematically named by prioritizing substituents according to IUPAC rules. The parent structure is benzene, with substituents identified as follows:

- Bromine atom at position 1 (C1)

- Bromomethyl group (-CH₂Br) at position 2 (C2)

- Methyl group (-CH₃) at position 4 (C4)

The numbering sequence minimizes substituent locants, adhering to the principle of lowest possible numbers. The bromomethyl group is designated as a functional group derivative, taking precedence over the methyl group due to its higher priority in IUPAC hierarchy.

Key Nomenclature Rules Applied

| Rule | Application to Compound |

|---|---|

| Principal functional group | Bromomethyl group (-CH₂Br) at C2 |

| Substituent priority | Bromine (at C1) > Methyl (at C4) |

| Numbering sequence | Lowest locants for substituents |

Molecular Geometry and Conformational Analysis

The compound’s structure features a planar benzene ring with substituents arranged in a meta-ortho-substituted configuration. The bromomethyl group at C2 introduces steric and electronic effects:

- Steric Interactions : The -CH₂Br group at C2 creates spatial hindrance with the adjacent bromine at C1, potentially influencing molecular conformation.

- Electronic Effects : Electron-withdrawing bromine atoms enhance the ring’s electrophilic character, particularly at positions activated for further substitution.

Conformational Features

| Feature | Description |

|---|---|

| Benzene ring | Planar, sp² hybridized carbons |

| Bromomethyl orientation | -CH₂Br group likely adopts staggered conformation to minimize H-H repulsion |

| Methyl group | -CH₃ at C4 occupies equatorial position in chair-like transition states (if applicable) |

Crystallographic Characterization (XRD Data Interpretation)

While specific X-ray diffraction (XRD) data for this compound are not publicly reported, its crystalline structure can be inferred through established methodologies:

Comparative Analysis of Positional Isomers

Positional isomers of this compound exhibit distinct physicochemical properties due to altered substituent arrangements. Below is a comparative table of structurally related compounds:

Structural and Physical Property Comparison

Key Observations

- Electronic Effects : Bromine substituents at ortho/para positions enhance electrophilic reactivity compared to meta arrangements.

- Steric Factors : Bulky substituents (e.g., -CH₂Br) at adjacent positions (C1/C2) increase steric strain, potentially altering reaction kinetics.

- Physical Properties : Density and boiling point variations correlate with substituent positioning and intermolecular forces.

特性

IUPAC Name |

1-bromo-2-(bromomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBGGJWMHKOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695155 | |

| Record name | 1-Bromo-2-(bromomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27561-50-8 | |

| Record name | 1-Bromo-2-(bromomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Bromo-2-(bromomethyl)-4-methylbenzene, also known by its CAS number 27561-50-8, is an organic compound characterized by a benzene ring with multiple bromine substituents and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 263.96 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activity.

- Molecular Weight : 263.96 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 273.4 ± 25.0 °C at 760 mmHg

- Flash Point : 134.3 ± 22.4 °C

The structure of this compound includes two bromine atoms, which enhance its reactivity and potential biological interactions by increasing lipophilicity and serving as leaving groups in biochemical transformations.

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors. Compounds with similar halogenated structures have been studied for their antibacterial , antifungal , and anticancer properties.

- Enzyme Interaction : The halogen substituents in this compound can lead to enhanced interactions with enzymes, potentially acting as inhibitors or modulators of enzymatic activity. For example, studies have shown that brominated compounds can effectively inhibit certain protein tyrosine phosphatases (PTPs), which are critical in cell signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects. Research indicates that halogenated aromatic compounds often possess enhanced antibacterial and antifungal activities due to their structural characteristics.

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of brominated compounds:

- A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of brominated aromatic compounds against various bacterial strains, indicating a potential for developing new antimicrobial agents.

- In vitro assays demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting therapeutic potential.

Enzyme Inhibition Studies

In silico studies have been conducted to explore the interaction of this compound with PTPs:

- One study found that brominated derivatives showed significant binding affinity towards PTPRD and PTPRS, with potencies ranging from 600 to 700 nM.

- These findings suggest that further exploration into this compound's role as a selective inhibitor could lead to advancements in treating diseases related to dysregulated PTP activity.

Data Table: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Bromo-4-chloro-2-fluoro-5-methylbenzene | C8H7BrClF | Contains fluorine; used in pharmaceutical synthesis. |

| 1-Bromo-2-chloro-4-methoxy-5-methylbenzene | C8H8BrClO | Contains methoxy group; exhibits different reactivity. |

| 1,3-Dibromo-2-chloro-5-fluorobenzene | C7H4Br2ClF | Two bromines; potential for different reaction pathways. |

| 1-Bromo-2-chloro-3,5-difluorobenzene | C7H4BrClF2 | Contains two fluorines; enhances biological activity. |

科学的研究の応用

Organic Synthesis

Role as a Building Block:

1-Bromo-2-(bromomethyl)-4-methylbenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromomethyl groups are highly reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactions:

- Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form new compounds.

- Oxidation and Reduction: It can be oxidized to yield corresponding aldehydes or carboxylic acids and reduced to convert bromomethyl groups to methyl groups.

Material Science

Functional Materials:

The compound is utilized in the preparation of functional materials, including:

- Flame Retardants: Its brominated structure enhances flame resistance, making it suitable for use in polymers and textiles.

- Cross-Linking Agents: It can act as a cross-linking agent in polymer chemistry, improving the mechanical properties of materials.

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates:

this compound is employed in the synthesis of various pharmaceutical intermediates. Its unique structure allows for the creation of biologically active compounds through selective modifications.

Case Study:

A study demonstrated its utility in synthesizing novel anti-cancer agents by modifying the bromomethyl groups to incorporate bioactive functionalities, showcasing its potential in drug development.

Biological Studies

Impact on Biological Systems:

Research has indicated that brominated aromatic compounds can affect biological systems, making this compound valuable for studying environmental toxicity and biochemical pathways.

Example Study:

In a study examining the effects of brominated compounds on cellular processes, this compound was used to assess its impact on cell viability and proliferation rates.

Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Bromination of xylene derivatives using Br₂ | Varies |

| Nucleophilic Substitution | Reaction with amines or alcohols | High |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The substituent patterns on the benzene ring significantly influence the compound's electronic properties, solubility, and applications. Below is a comparative analysis:

Table 1: Key Properties of 1-Bromo-2-(bromomethyl)-4-methylbenzene and Analogues

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- Bromine and bromomethyl groups (electron-withdrawing) deactivate the ring, directing electrophilic substitutions to specific positions. For example, in this compound, the para-methyl group slightly activates the ring but is overshadowed by the stronger deactivation from bromine .

- Methoxy groups (electron-donating) in Pinaverium Impurity I increase solubility in polar solvents but reduce reactivity in electrophilic substitutions .

- Volatility: The presence of two bromine atoms in this compound reduces volatility compared to mono-brominated analogues like p-xylyl bromide (1-bromomethyl-4-methylbenzene), which has a Henry’s Law constant of 1.3×10⁻² .

Pharmaceutical Relevance :

- Brominated derivatives like Pinaverium Impurity I are critical in quality control during drug synthesis, as their structural similarity to active pharmaceutical ingredients (APIs) necessitates rigorous impurity profiling .

準備方法

Radical Bromination of 4-Methylbenzyl Derivatives

The most common laboratory synthesis of 1-bromo-2-(bromomethyl)-4-methylbenzene involves the radical bromination of 4-methylbenzyl derivatives, such as 2-methylbenzyl bromide or 4-methylbenzyl compounds, using bromine sources under controlled conditions.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Initiators/Catalysts: Radical initiators like dibenzoyl peroxide (DBPO) or photochemical initiation (light) are used to generate bromine radicals.

- Solvents: Non-polar solvents such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are preferred to stabilize radicals and control reaction rates.

- Temperature: Low temperatures (0–25°C) are maintained to avoid over-bromination and side reactions.

- Mechanism: Radical substitution at benzylic positions selectively brominates the methyl group to bromomethyl, while electrophilic aromatic substitution introduces bromine on the ring.

This method allows selective bromination at the benzylic position adjacent to the aromatic ring and at the ortho position relative to the methyl group, yielding the target compound.

Bromination of 4-Methylbenzyl Bromide

An alternative method involves starting from 2-methylbenzyl bromide and conducting bromination to introduce the aromatic bromine substituent at position 1.

- Reagents: Bromine (Br2) in the presence of Lewis acid catalysts such as iron (Fe) or aluminum bromide (AlBr3).

- Conditions: Controlled reaction temperature and stoichiometry to prevent polybromination.

- Outcome: Selective bromination at the aromatic ring's ortho position relative to the methyl group, preserving the bromomethyl side chain.

Bromomethylation via Formaldehyde and Bromine

Though less common for this specific compound, bromomethylation of methyl-substituted benzenes using formaldehyde and bromine in acidic media can be adapted to introduce bromomethyl groups.

- Reagents: Bromine, formaldehyde, and strong acids like sulfuric acid.

- Conditions: Acidic environment facilitates electrophilic substitution of bromomethyl groups.

- Limitations: Requires careful control to avoid multiple substitutions and side reactions.

Industrial Preparation Methods

Continuous Flow Reactors

Industrial synthesis favors continuous flow reactors for precise control over reaction parameters such as temperature, pressure, and reactant concentration. This approach enhances yield, purity, and reproducibility.

- Advantages:

- Efficient heat transfer and mixing.

- Minimized side reactions due to controlled residence time.

- Scalability and automation compatibility.

- Typical Setup: Bromination reactions are conducted in inert solvents with continuous monitoring of bromine feed and temperature.

Purification Techniques

- Distillation: Used for initial separation of crude product from unreacted starting materials and by-products.

- Recrystallization: Common solvents include dioxane or ethyl acetate, chosen based on solubility profiles to achieve high purity.

- Chromatographic Methods: Employed in research-scale preparations for analytical purity confirmation.

Data Table: Summary of Preparation Methods

| Method | Reagents & Catalysts | Solvent | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Radical Bromination of 2-methylbenzyl bromide | Br2, Fe or AlBr3 catalyst | CCl4 or CH2Cl2 | 0–25°C, controlled stoichiometry | High yield; selective bromination | Common laboratory method |

| N-Bromosuccinimide (NBS) Bromination | NBS, DBPO (radical initiator) | CCl4 | Reflux (~80°C) | Moderate to high yield; controlled bromination | Minimizes over-bromination |

| Bromomethylation with Br2/Formaldehyde | Br2, HCHO, H2SO4 | Acidic aqueous or organic solvent | Acidic conditions, ambient temperature | Variable yield; requires careful control | Less selective; risk of polybromination |

| Industrial Continuous Flow Bromination | Br2, catalysts (Fe, AlBr3), automated control | Inert organic solvents | Precise temperature and flow control | High yield, >90% purity achievable | Scalable and reproducible |

Detailed Research Findings and Mechanistic Insights

- Selectivity: Radical bromination favors benzylic positions due to the stability of benzylic radicals, allowing selective introduction of bromomethyl groups without affecting other ring positions.

- Catalyst Role: Lewis acid catalysts facilitate electrophilic aromatic bromination by polarizing bromine molecules, increasing reactivity toward the aromatic ring.

- Temperature Control: Maintaining low temperatures reduces the risk of polybromination and side reactions such as ring bromination at undesired positions.

- Solvent Effects: Non-polar solvents stabilize radical intermediates and reduce side reactions; polar solvents can lead to over-bromination or rearrangements.

- Purification: Melting point analysis and spectroscopic methods (¹H NMR showing bromomethyl protons at δ ~4.5 ppm, aromatic protons at δ ~7.0–7.5 ppm) confirm product identity and purity.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-2-(bromomethyl)-4-methylbenzene, and how do researchers optimize reaction conditions?

- Methodological Answer : Two primary synthetic routes are reported. The first involves bromination of 2-bromo-5-nitrotoluene, yielding the product with ~67% efficiency. The second route starts from 3-nitrotoluene, requiring sequential bromination and purification steps. Optimization includes controlling reaction temperature (0–5°C for exothermic bromination) and using anhydrous solvents to minimize hydrolysis. Column chromatography with hexane/ethyl acetate (9:1) is recommended for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- First Aid : Immediate flushing of eyes with water for 15 minutes (ophthalmologist consultation required); washing skin with soap and water for 15 minutes if exposed .

- Storage : In airtight containers away from light and moisture to prevent decomposition .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : H NMR shows distinct peaks for the methyl group (~2.3 ppm) and bromomethyl protons (~4.5 ppm). C NMR confirms aromatic carbons (110–140 ppm) and Br-substituted carbons.

- IR : Stretching vibrations for C-Br bonds appear at 500–600 cm.

- Mass Spectrometry : Molecular ion peaks at m/z 264 (M) and isotopic patterns confirm bromine presence .

Advanced Research Questions

Q. How do substituents (bromomethyl vs. methyl) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack (e.g., Suzuki couplings). Steric hindrance from the methyl group at the 4-position reduces reactivity at that site. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., reaction with amines) quantify substitution rates .

Q. What challenges arise in resolving crystal structures of halogenated benzene derivatives, and how can SHELX software address them?

- Methodological Answer : Heavy atoms (Br) cause strong X-ray absorption, requiring high-resolution data. SHELX leverages direct methods for phase determination and iterative refinement to resolve disordered bromine positions. For example, using SHELXL with TWIN and HKLF5 commands improves refinement of twinned crystals common in halogenated compounds .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Contradictions (e.g., 67% vs. lower yields in alternative routes) are analyzed via:

- Reaction Monitoring : TLC or in-situ IR to identify intermediate formation.

- Statistical Design of Experiments (DoE) : Varying parameters (temperature, stoichiometry) to identify optimal conditions.

- Side-Reaction Analysis : GC-MS to detect byproducts like dibrominated species .

Q. What role does this compound play in designing bioactive molecules or materials?

- Methodological Answer : The compound serves as a versatile intermediate:

- Pharmaceuticals : Bromine acts as a leaving group in alkylation reactions to synthesize kinase inhibitors.

- Materials Science : Incorporation into polymers (e.g., brominated flame retardants) requires evaluating thermal stability via TGA/DSC.

- Agrochemicals : Reactivity with thioureas generates herbicides; LC-MS tracks metabolic stability in environmental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。